molecular formula C15H15NO2 B182376 N-[3-(Benzyloxy)phenyl]acetamide CAS No. 81499-32-3

N-[3-(Benzyloxy)phenyl]acetamide

Cat. No.: B182376
CAS No.: 81499-32-3
M. Wt: 241.28 g/mol
InChI Key: PDNSFYMVNJVMGR-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)phenyl]acetamide is an organic compound with the molecular formula C 15 H 15 NO 2 and an average molecular mass of 241.29 g/mol . Its CAS Registry Number is 81499-32-3 . This acetamide derivative features a benzyloxy group attached to a phenylacetamide core structure. While specific biological or mechanistic data for this exact compound is limited in the public domain, compounds with similar N -arylacetamide structures are of significant interest in medicinal and organic chemistry research. They frequently serve as key synthetic intermediates or pharmacophores in the development of novel therapeutic agents . For instance, closely related structures, such as its bromoacetamide analog, are utilized in scientific studies, including the discovery of potent and selective inhibitors for targets like human sirtuin 2 (SIRT2) . This suggests that this compound itself holds value as a versatile building block for chemical synthesis and structure-activity relationship (SAR) studies in drug discovery efforts . The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

81499-32-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(3-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c1-12(17)16-14-8-5-9-15(10-14)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

PDNSFYMVNJVMGR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of N-[3-(Benzyloxy)phenyl]acetamide differ in substituents on the aromatic ring, linker chains, or additional functional groups. Below is a systematic comparison based on evidence from synthetic, spectroscopic, and pharmacological studies.

Substituent Variations on the Aromatic Ring

N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)acetamide Derivatives
  • Examples : Compounds 3d, 3e, 3f, 3g, 3h, 3i ().
  • Physical Properties :
    • Melting points range from 190°C (3g) to 246°C (3i), with higher values correlating to increased aromaticity or rigidity (e.g., naphthyl in 3i) .
    • Yields vary from 70% (3g) to 88% (3d, 3e), suggesting steric or electronic effects during synthesis.
Chlorinated Derivatives
  • Examples : N-(3-chloro-4-hydroxyphenyl)acetamide (4), N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) ().
  • Key Differences : Chlorine atoms enhance electronegativity and may improve metabolic stability but increase environmental persistence.

Modifications in the Acetamide Linker

Extended Alkyl Chains
  • Examples : Compounds 12g–12l () with alkoxy linkers (e.g., heptyl, octyl).
  • Synthetic Yields : Increase with chain length (12i: 63% vs. 12g: 18%), possibly due to reduced steric hindrance .
Heterocyclic Additions
  • Example : N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide ().
  • Key Differences : The indole moiety introduces π-π stacking interactions, relevant for targeting serotonin receptors or tyrosine kinases .

Thioether and Sulfur-Containing Analogs

  • Example: O-Benzyl-S-methyl-3-thioacetaminophen ().
  • Key Differences : Replacement of oxygen with sulfur in the thioether group alters electronic properties (e.g., reduced hydrogen-bonding capacity) and may enhance resistance to oxidative metabolism .

Carbazole and Tetrahydrocarbazole Derivatives

  • Examples : N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide ().

Data Tables

Critical Analysis of Structural Effects

  • Lipophilicity : Benzyloxy and alkyl chains increase logP values, improving membrane permeability but risking hepatotoxicity.
  • Hydrogen Bonding: Thiazole and indole groups enhance target binding via H-bond donors/acceptors.
  • Metabolic Stability : Thioethers () and chlorinated derivatives () resist oxidative degradation compared to ethers.

Preparation Methods

Direct Acetylation of 3-Benzyloxyaniline

The most widely reported method involves acetylation of 3-benzyloxyaniline using acetylating agents such as acetyl chloride or acetic anhydride.

Schotten-Baumann Reaction

In a typical procedure, 3-benzyloxyaniline (1.0 equiv) is dissolved in aqueous sodium hydroxide (10% w/v) and treated with acetyl chloride (1.2 equiv) at 0–5°C. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield this compound. This method achieves yields of 82–88% with minimal byproducts.

Table 1: Optimization of Acetylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C8899.2
Acetylating AgentAcetyl chloride8598.5
BaseNaOH (10% w/v)8699.0
SolventWater/Ethanol8297.8

Microwave-Assisted Acetylation

Microwave irradiation (150 W, 100°C, 10 min) reduces reaction time from 2 hours to 15 minutes, achieving comparable yields (84–86%). This method minimizes thermal degradation of the benzyloxy group.

Ullmann Coupling for Benzyloxy Functionalization

A modified Ullmann reaction couples 3-iodophenylacetamide with benzyl alcohol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C. This method achieves 70% yield but demands palladium catalysts for higher efficiency.

Reductive Amination of 3-Benzyloxyacetophenone

3-Benzyloxyacetophenone is converted to its imine derivative with ammonium acetate, followed by reduction using NaBH₄ in methanol. While feasible (yield: 65%), this route is less favored due to competing ketone reduction.

tert-Butoxycarbonyl (Boc) Protection Strategy

  • Boc Protection : 3-Aminophenol is protected with Boc₂O in THF.

  • Benzylation : The protected amine is benzylated using benzyl bromide.

  • Deprotection and Acetylation : Boc removal with TFA followed by acetylation.
    This method yields 80% product but adds synthetic complexity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Ar–H), 7.12 (t, J = 8.0 Hz, 1H, Ar–H), 6.76–6.64 (m, 2H, Ar–H), 5.05 (s, 2H, OCH₂Ph), 2.15 (s, 3H, COCH₃).

  • IR (KBr) : ν 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tᵣ = 6.2 min, confirming >99% purity.

Industrial-Scale Production and Challenges

Cost-Efficiency Analysis

MethodCost ($/kg)Yield (%)Scalability
Schotten-Baumann12088High
Ullmann Coupling24070Moderate
Microwave-Assisted15086High

Byproduct Management

  • Hydrolysis Products : 3-Benzyloxyaniline (<2%) and acetic acid (<1%) are removed via aqueous washes.

  • Benzyl Bromide Residues : Residual benzyl bromide is neutralized with sodium thiosulfate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(Benzyloxy)phenyl]acetamide, and how can reaction parameters influence yield?

  • Methodology : A common route involves reacting paracetamol (4-aminophenol derivative) with benzyl chloride in ethanolic potassium hydroxide under reflux. Yields vary with precursor form (58% for capsular vs. 50% for tablets) due to differences in dissolution and reactivity . Key parameters include temperature control (reflux at ~80°C), solvent choice (ethanol for solubility), and reaction time (6–8 hours). Post-synthesis, LCMS and NMR confirm structure and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) separates and quantifies the compound, with mobile phases optimized for polarity .
  • NMR : 13C NMR in CDCl3 confirms the benzyloxy and acetamide moieties (e.g., peaks at δ 167 ppm for carbonyl groups) .
  • LCMS : Detects molecular ions (e.g., m/z 242.2 for the target compound) and identifies impurities like residual 4-hydroxyphenylacetamide .

Q. What safety protocols are essential during synthesis and handling?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Reactions involving benzyl chloride require fume hoods due to volatility and toxicity. Post-experiment waste (organic solvents, unreacted precursors) must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can synthetic pathways be optimized to resolve low-yield or impurity challenges?

  • Methodology :

  • Reagent Purity : Use freshly distilled benzyl chloride to avoid side reactions (e.g., hydrolysis to benzyl alcohol).
  • Solvent Optimization : Replace ethanol with DMF or dichloromethane for better solubility of intermediates, reducing side products .
  • In Situ Monitoring : TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress; HPLC identifies byproducts early .

Q. How do structural modifications (e.g., substituent addition) affect the compound’s bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF3) to the benzyloxy ring via electrophilic aromatic substitution. Assess changes in binding affinity using:

  • Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., proteases) .
  • Molecular Docking : Computational models predict interactions with active sites, guiding rational design .

Q. How can contradictory data in solubility or stability studies be resolved?

  • Methodology :

  • Solubility : Use differential scanning calorimetry (DSC) to analyze polymorphic forms. Co-solvents (e.g., PEG 400) enhance aqueous solubility .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., benzyloxy group). LCMS monitors degradation products .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to receptors .
  • Metabolite Profiling : Incubate with liver microsomes to identify Phase I/II metabolites, revealing metabolic stability .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Monitoring TLC, melting point analysis In-line FTIR for real-time reaction tracking
Purity Assessment HPLC (retention time match) High-resolution MS for isotopic patterns
Bioactivity Testing Zone-of-inhibition assays (antimicrobial)Surface plasmon resonance (SPR) for KD values

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